molecular formula C11H18O2 B14497633 (Bicyclo[3.3.1]nonan-1-yl)acetic acid CAS No. 63296-90-2

(Bicyclo[3.3.1]nonan-1-yl)acetic acid

Cat. No.: B14497633
CAS No.: 63296-90-2
M. Wt: 182.26 g/mol
InChI Key: GQJZEGCWVLTTPF-UHFFFAOYSA-N
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Description

(Bicyclo[331]nonan-1-yl)acetic acid is a bicyclic compound featuring a nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[3.3.1]nonan-1-yl)acetic acid typically involves the construction of the bicyclo[3.3.1]nonane core followed by functionalization to introduce the acetic acid moiety. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is particularly useful for synthesizing the bicyclo[3.3.1]nonan-9-one cores, which can then be further functionalized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[3.3.1]nonan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the acetic acid moiety.

    Substitution: Substitution reactions can introduce different substituents on the bicyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(Bicyclo[3.3.1]nonan-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Derivatives of bicyclo[3.3.1]nonane have shown promise as anticancer agents.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (Bicyclo[3.3.1]nonan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bicyclo[3.3.1]nonan-1-yl)acetic acid is unique due to its specific combination of a bicyclic core and an acetic acid moiety. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

63296-90-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

2-(1-bicyclo[3.3.1]nonanyl)acetic acid

InChI

InChI=1S/C11H18O2/c12-10(13)8-11-5-1-3-9(7-11)4-2-6-11/h9H,1-8H2,(H,12,13)

InChI Key

GQJZEGCWVLTTPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)(C2)CC(=O)O

Origin of Product

United States

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